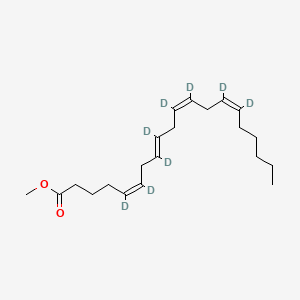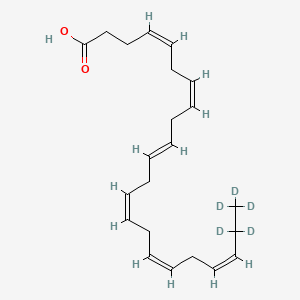
Docosahexaenoyl glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoyl glycine is a member of the N-acyl amides class of compounds, characterized by a fatty acyl group linked to a primary amine by an amide bond . Specifically, it is a docosahexaenoyl amide of glycine, which means it consists of a docosahexaenoic acid (DHA) molecule conjugated to glycine . This compound is of significant interest due to its potential roles in various physiological processes and its involvement in the modulation of membrane proteins such as G-protein-coupled receptors (GPCRs), ion channels, and transporters .
Preparation Methods
The synthesis of docosahexaenoyl glycine typically involves the conjugation of docosahexaenoic acid with glycine. This can be achieved through standard amide bond formation techniques, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent the degradation of the polyunsaturated fatty acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Docosahexaenoyl glycine can undergo various chemical reactions, including:
Oxidation: Due to the presence of multiple double bonds in the docosahexaenoic acid moiety, it is susceptible to oxidation. Common oxidizing agents include molecular oxygen and reactive oxygen species.
Reduction: The amide bond can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen or the carboxyl group of glycine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosahexaenoic acid and glycine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of docosahexaenoyl glycine involves its interaction with membrane proteins such as GPCRs and ion channels. It can modulate the activity of these proteins, influencing intracellular signaling pathways. For example, it has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, leading to calcium influx and subsequent cellular responses . Additionally, it may interact with other receptors and enzymes involved in lipid signaling pathways .
Comparison with Similar Compounds
Docosahexaenoyl glycine is part of a broader class of N-acyl amides, which includes compounds such as:
- N-arachidonoyl glycine
- N-palmitoyl glycine
- N-oleoyl glycine
- N-linoleoyl glycine
- N-docosahexaenoyl GABA
- N-docosahexaenoyl ethanolamine
Compared to these similar compounds, this compound is unique due to its specific fatty acid moiety (docosahexaenoic acid), which imparts distinct biophysical and biochemical properties. Its multiple double bonds and long-chain structure contribute to its unique interactions with membrane proteins and its potential therapeutic effects .
Properties
Molecular Formula |
C24H35NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI Key |
BEYWKSIFICEQGH-KUBAVDMBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


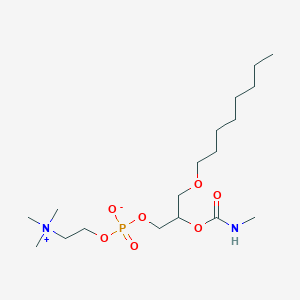
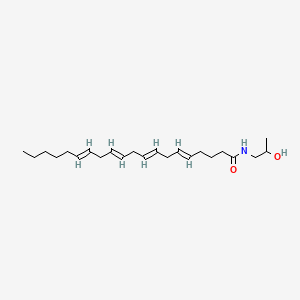
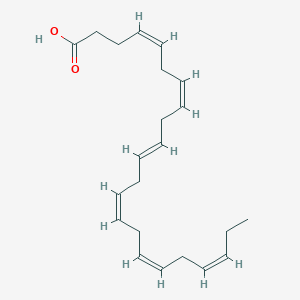
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)
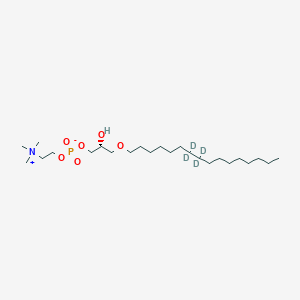
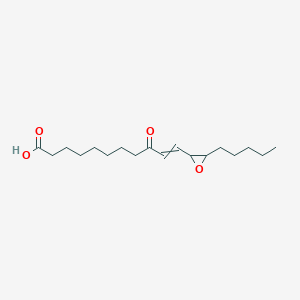
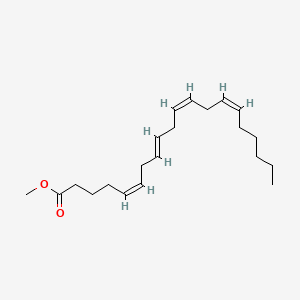
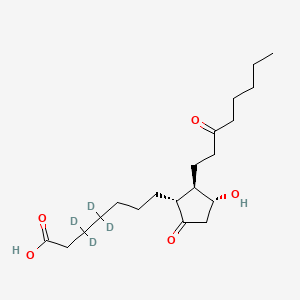


![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)

